molecular formula C8H16O B8816688 3-Octen-1-OL CAS No. 20125-85-3

3-Octen-1-OL

Cat. No.: B8816688
CAS No.: 20125-85-3
M. Wt: 128.21 g/mol
InChI Key: YDXQPTHHAPCTPP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octen-1-ol, also known as (E)-3-Octen-1-ol or trans-3-Octen-1-ol, is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 . It is also known as vinyl pentyl carbinol . It is found in some plants, fungi, and molds, and is a metabolite of linoleic acid . It has a fatty type odor and flavor .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

This compound is a volatile compound with a molecular weight of 128.2120 . It has a fatty type odor and flavor .

Safety and Hazards

3-Octen-1-ol is considered hazardous. It is combustible and harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

CAS No.

20125-85-3

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-oct-3-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5+

InChI Key

YDXQPTHHAPCTPP-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCO

Canonical SMILES

CCCCC=CCCO

boiling_point

188.00 to 189.00 °C. @ 760.00 mm Hg (est)

solubility

1855 mg/L @ 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octen-1-OL
Reactant of Route 2
Reactant of Route 2
3-Octen-1-OL
Reactant of Route 3
3-Octen-1-OL
Reactant of Route 4
Reactant of Route 4
3-Octen-1-OL
Reactant of Route 5
Reactant of Route 5
3-Octen-1-OL
Reactant of Route 6
Reactant of Route 6
3-Octen-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.